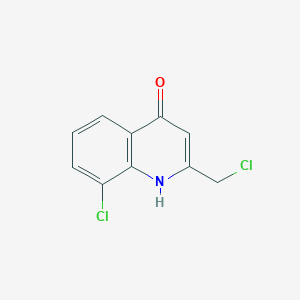

8-Chloro-2-(chloromethyl)-4(1H)-quinolinone

CAS No.: 946692-43-9

Cat. No.: VC3859986

Molecular Formula: C10H7Cl2NO

Molecular Weight: 228.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946692-43-9 |

|---|---|

| Molecular Formula | C10H7Cl2NO |

| Molecular Weight | 228.07 g/mol |

| IUPAC Name | 8-chloro-2-(chloromethyl)-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) |

| Standard InChI Key | UUWGPBTYHBXUDX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substituents at the 2- and 8-positions introduce steric and electronic effects that influence reactivity. The chloromethyl group at C2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chlorine at C8 modulates aromatic electron density .

Physicochemical Parameters

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.075 g/mol | |

| Density | 1.386 g/cm³ | |

| Boiling Point | 342.3°C at 760 mmHg | |

| Flash Point | 160.8°C | |

| LogP | 3.332 | |

| Refractive Index | 1.595 |

The compound’s high logP value (3.332) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems . Its refractive index (1.595) aligns with aromatic chlorinated compounds, reflecting polarizability under electromagnetic fields .

Synthesis and Manufacturing

Classical Synthetic Routes

A common method involves reacting N-chloroacetyl anthranilic acid with 4-chloroaniline in the presence of phosphorus pentachloride () under anhydrous conditions . The reaction proceeds via Friedel-Crafts acylation, followed by cyclization to form the quinoline core. The chloromethyl group is introduced through nucleophilic substitution using chloromethylating agents .

Patent-Based Approaches

A patent by EP0113432A1 describes the preparation of chloromethyl quinoline derivatives via stepwise chlorination . For example, 2-trichloromethyl-8-methyl-4-chloroquinoline is synthesized by treating 8-methylquinoline with chlorine gas, yielding 2-chloromethyl-8-methyl-4-chloroquinoline after purification . This method achieves a 25 mol% yield of the hydrochloride salt, with byproducts including dichloromethyl and trichloromethyl analogues .

Purification and Characterization

Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the target compound from reaction mixtures . Nuclear magnetic resonance (NMR) spectroscopy in deuterated chloroform () confirms structural integrity, with characteristic peaks for the chloromethyl group () and aromatic protons .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group at C2 is highly reactive toward nucleophiles such as amines, thiols, and alkoxides. For instance, treatment with ammonia yields 2-aminomethyl derivatives, which are precursors to Schiff base ligands for transition metal complexes .

Coordination Chemistry

Quinolinone derivatives form stable complexes with transition metals. A study by Carr et al. (2024) demonstrated that 8-chloro-2-(chloromethyl)-4(1H)-quinolinone reacts with copper(II) nitrate to form a distorted octahedral complex, as evidenced by electronic spectra showing - transitions at 15,000 cm⁻¹ and 24,900 cm⁻¹ . These complexes exhibit potential catalytic activity in oxidation reactions .

Antimicrobial Activity

The compound displays moderate antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 300 to 500 µg/mL against Staphylococcus aureus and Escherichia coli . Its mechanism may involve disruption of microbial cell membranes via lipophilic interactions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing antimalarial and anti-inflammatory agents. For example, chloroquine analogues derived from 8-chloro-2-(chloromethyl)-4(1H)-quinolinone show activity against Plasmodium falciparum .

Materials Science

In polymer chemistry, the compound acts as a crosslinking agent due to its bifunctional reactivity. Incorporating it into epoxy resins enhances thermal stability, with decomposition temperatures exceeding 300°C .

Agricultural Chemistry

Derivatives of this compound are explored as fungicides. Field trials indicate efficacy against Aspergillus niger at application rates of 2–5 kg/hectare, though environmental persistence remains a concern .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume